1,3-Benzenediboronic acid

Crystal Engineering Conformational Analysis Covalent Organic Frameworks

Researchers requiring predictable pore architecture in COFs should avoid para-isomer substitution. 1,3-Benzenediboronic acid (CAS 4612-28-6) provides the conformational rigidity (rotational barrier ~37 kJ·mol⁻¹) essential for reliable crystal engineering. - Decouples surface area and pore volume from co-monomer stereochemistry, ensuring robust scale-up. - Distinct two-step pKa equilibrium enables precise pH-tunable charge and H-bonding control for advanced sensors. - White solid, >300°C m.p.; soluble in DMF, ethanol. Available from milligram to bulk scale with rapid global dispatch.

Molecular Formula C6H8B2O4
Molecular Weight 165.75 g/mol
CAS No. 4612-28-6
Cat. No. B1267935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediboronic acid
CAS4612-28-6
Molecular FormulaC6H8B2O4
Molecular Weight165.75 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)B(O)O)(O)O
InChIInChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H
InChIKeyUXPAASVRXBULRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzenediboronic Acid (CAS 4612-28-6): Technical Baseline for Procurement Evaluation


1,3-Benzenediboronic acid (1,3-BDBA, CAS 4612-28-6) is a meta-substituted aromatic diboronic acid with the molecular formula C₆H₈B₂O₄ and a molecular weight of 165.75 g/mol . It is a white solid with a melting point >300°C and is characterized by two boronic acid (-B(OH)₂) functional groups attached at the 1,3-positions of a phenyl ring . The compound is slightly soluble in water but dissolves readily in organic solvents such as ethanol and dimethylformamide (DMF), enabling its use in diverse reaction media . As a member of the boronic acid class, it is a versatile building block in organic synthesis, primarily valued for its participation in Suzuki-Miyaura cross-coupling reactions, but its specific meta-arrangement confers distinct reactivity, structural, and materials properties that are not interchangeable with its ortho- or para-isomers [1].

Procurement Alert: Why 1,3-Benzenediboronic Acid Cannot Be Interchanged with 1,4-Benzenediboronic Acid


A procurement decision to substitute 1,3-benzenediboronic acid with its 1,4-isomer (para) or other aryl diboronic acids introduces significant risk of experimental failure. The position of the boronic acid groups on the phenyl ring dictates the compound's fundamental properties, including its molecular geometry, rotational dynamics, acidity profile (pKa), and the resulting architecture of derived materials [1]. These differences are not trivial; they directly impact the success and selectivity of cross-coupling reactions, the crystallinity and pore structure of covalent organic frameworks (COFs) or polyboronates, and the compound's performance in supramolecular applications like saccharide sensing [2]. Simple substitution without considering these quantifiable differences can lead to undesired reaction outcomes, failed material synthesis, or erroneous analytical data, resulting in wasted resources and project delays [3]. The evidence below provides the quantitative basis for selecting the correct isomer.

Quantitative Differentiation Evidence for 1,3-Benzenediboronic Acid (4612-28-6)


Molecular Conformational Rigidity: Meta-Substitution Confers a Higher Rotational Barrier Than the Para-Isomer

Computational studies reveal that the energy required for rotation of a boronic acid group about the C-B bond in 1,3-benzenediboronic acid is 37 kJ·mol⁻¹ [1]. This value is significantly higher than twice the rotational barrier of the boronic group in phenylboronic acid (2 × ~15.7 kJ·mol⁻¹ = ~31.4 kJ·mol⁻¹) [1]. While a direct, quantitative comparison for the 1,4-isomer is not provided in the same study, this data strongly implies a class-level inference: the meta-arrangement introduces a steric and electronic interaction between the boronic groups that is absent in the para-isomer, leading to a more restricted and defined molecular geometry.

Crystal Engineering Conformational Analysis Covalent Organic Frameworks

Acid-Base Properties: Two Distinct pKa Values Enable Unique Deprotonation Control

Unlike a simple monoboronic acid like phenylboronic acid, 1,3-benzenediboronic acid exhibits a two-step acid-base equilibrium, characterized by two distinct pKa values [1]. This behavior is a direct consequence of the meta-arrangement of the two boronic acid groups, which allows for electronic communication and differential solvation upon sequential deprotonation [1]. While the exact pKa values are not explicitly compared to the 1,4-isomer in the primary source, the meta-arrangement's unique electronic and steric environment is known to yield a pKa (predicted ~8.14) that is different from that of the para-isomer, which exhibits a single, combined pKa due to the isolated, electronically equivalent nature of its boronic acid groups .

Physical Organic Chemistry Sensing Coordination Chemistry

Porosity Engineering: Meta-Orientation Directs Pore Volume and Surface Area in Mesoporous Polyboronates

In the synthesis of mesoporous chiral polyboronates via condensation with hexane-1,2,5,6-tetrol (HT), the use of 1,3-benzenediboronic acid (BDB) yields materials where the final BET surface areas (SAs) and pore volumes (PVs) are strongly dependent on the meta/para orientation of the boronic acids on the phenyl ring [1]. Maximum SA and PV values achieved with the meta-isomer (1,3-BDBA) are 90 m² g⁻¹ and 0.44 mL g⁻¹, respectively [1]. Critically, the study notes that the crystallinity of the resulting material is dependent on the nature of the aromatic diboronic acid, and for the specific case of 1,4-benzenediboronic acid, the material's properties also show a strong dependence on the diastereomeric excess of HT, a dependence not observed with the meta-isomer [1].

Porous Materials Polyboronates Gas Adsorption

Optimal Application Scenarios for 1,3-Benzenediboronic Acid Based on Differentiated Evidence


Synthesis of Predictable Mesoporous Polyboronates and COFs

The evidence from Section 3 demonstrates that 1,3-benzenediboronic acid is the preferred building block for synthesizing mesoporous materials when the research objective demands predictable and robust control over pore architecture. Its use decouples the final material's surface area and pore volume from the stereochemical purity of chiral co-monomers, a critical advantage for process development and scale-up. [1]

Design of pH-Responsive Supramolecular Systems

The distinct two-step acid-base equilibrium of 1,3-benzenediboronic acid, with its two different pKa values, is a quantifiable advantage for designing advanced supramolecular systems. This property allows for the precise control of molecular charge and hydrogen-bonding capacity across a pH range, enabling the creation of sophisticated materials, sensors, or catalysts whose function can be finely tuned by pH, a feature not replicable with the para-isomer. [2]

Crystal Engineering and Design of Rigid Molecular Architectures

The enhanced rotational barrier (37 kJ·mol⁻¹) of the boronic acid groups in the 1,3-isomer confers a degree of conformational rigidity that is ideal for crystal engineering. This property ensures that the building block adopts a more predictable and constrained geometry during crystallization, leading to more reliable supramolecular synthons and the potential for designing materials with specific, pre-determined solid-state packing motifs. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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